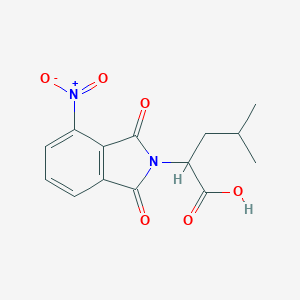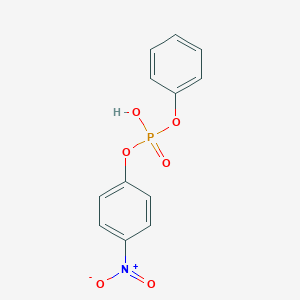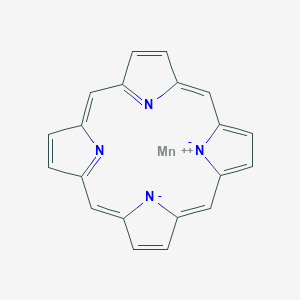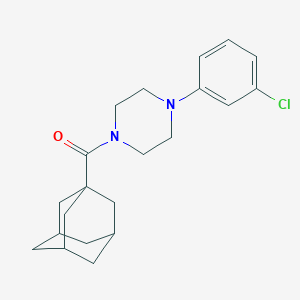
4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid, commonly known as MNPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPA is a derivative of the amino acid tryptophan and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of MNPA is not fully understood, but it is believed to involve the modulation of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a critical role in synaptic plasticity, learning, and memory. MNPA has been shown to selectively modulate the activity of certain glutamate receptors, which may explain its effects on learning and memory.
Biochemical and Physiological Effects:
MNPA has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate receptors, MNPA has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play important roles in mood regulation. MNPA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using MNPA in lab experiments is its selectivity for certain glutamate receptors. This allows researchers to study the specific effects of MNPA on these receptors without affecting other neurotransmitter systems. However, one limitation of using MNPA is its relatively low potency compared to other glutamate receptor modulators. This may make it more difficult to achieve the desired effects in lab experiments.
将来の方向性
There are several future directions for research on MNPA. One area of interest is the development of more potent MNPA analogs that can be used in lab experiments and potentially as therapeutic agents. Another area of interest is the study of MNPA's effects on other neurotransmitter systems, such as GABA and acetylcholine. Finally, the potential therapeutic applications of MNPA in neurological and psychiatric disorders, such as Alzheimer's disease and depression, warrant further investigation.
合成法
MNPA can be synthesized through a multistep process starting from tryptophan. The first step involves the protection of the amino group of tryptophan using a suitable protecting group. The protected tryptophan is then reacted with a nitroso derivative to form a nitroso intermediate. The nitroso intermediate is then reduced to form the corresponding amine. The amine is then reacted with a suitable carboxylic acid to form the desired MNPA product.
科学的研究の応用
MNPA has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, MNPA has been shown to modulate the activity of glutamate receptors, which are involved in learning and memory. In cancer research, MNPA has been shown to inhibit the growth of certain cancer cells. In drug discovery, MNPA has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
4-methyl-2-(4-nitro-1,3-dioxoisoindol-2-yl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-7(2)6-10(14(19)20)15-12(17)8-4-3-5-9(16(21)22)11(8)13(15)18/h3-5,7,10H,6H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYCESFEZUQKOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377882 |
Source


|
| Record name | 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18635-95-5 |
Source


|
| Record name | 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)

![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)


